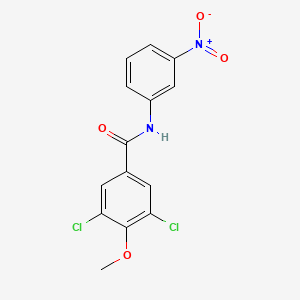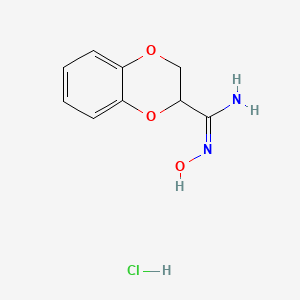
2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide, also known as CNMPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various ion channels. In addition, 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide for lab experiments is its high potency. It has been shown to exhibit activity at nanomolar concentrations, making it a useful tool for studying ion channel function. In addition, 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been found to be relatively stable in solution, which allows for easy storage and handling.
However, one of the main limitations of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide is its low solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. In addition, 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been found to exhibit some toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective analogs of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide for use in therapeutic applications. In addition, further studies are needed to fully understand the mechanism of action of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide and its effects on ion channel function. Finally, there is a need for more studies on the toxicity and safety of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide, particularly with respect to its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide involves the condensation of 3-pyridinemethanol with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using a column chromatography technique. The yield of the synthesis process is typically around 50%.
Scientific Research Applications
2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In addition, 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been found to modulate the activity of various ion channels, including voltage-gated potassium channels and calcium channels. This makes it a promising candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
2-chloro-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-12-6-10(17(19)20)3-4-11(12)13(18)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVADVHZMCGGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-nitro-N-(pyridin-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)
![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)


![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)
![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)